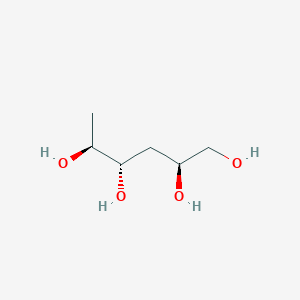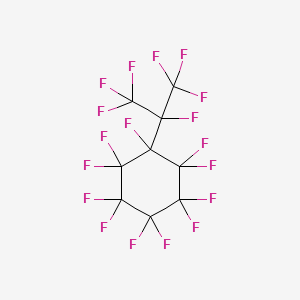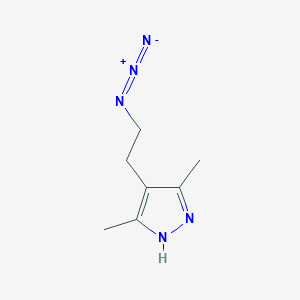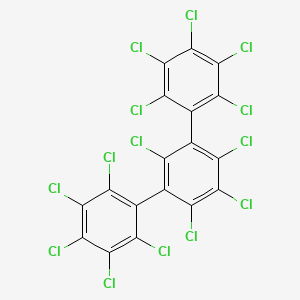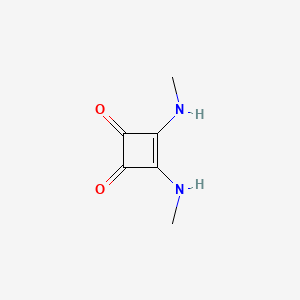
3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione
Overview
Description
The compound 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione is a derivative of cyclobutenedione, which is a core structure in various chemical compounds with potential applications in material science and pharmaceuticals. The papers provided discuss several derivatives of cyclobutenedione, including those with hydroxydiphenylmethyl, isopropylamino, diphenylmethyl, and other substituents. These studies explore the synthesis, molecular structure, and chemical properties of these derivatives, which can provide insights into the behavior of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione.
Synthesis Analysis
The synthesis of cyclobutenedione derivatives involves various chemical reactions, including photolysis, bromination, and acid-catalyzed hydrolysis. For instance, the photolysis of 3,4-bis(hydroxydiphenylmethyl)cyclobut-3-ene-1,2-dione in benzene yields a bislactone derivative with high efficiency . Another example is the treatment of 3,4-bis(diphenylmethyl)cyclobut-3-ene-1,2-dione with bromine, leading to different products depending on the solvent used . These methods could potentially be adapted for the synthesis of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclobutenedione derivatives has been characterized using various spectroscopic techniques and X-ray diffraction. For example, 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione was studied using NMR, FT-IR, and single-crystal X-ray diffraction, and the results were supported by DFT calculations . The existence of specific intermolecular and intramolecular hydrogen bonds was deduced, which could influence the stability and reactivity of the compound. Similar analytical methods could be employed to determine the molecular structure of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione.
Chemical Reactions Analysis
Cyclobutenedione derivatives undergo various chemical reactions that alter their structure and properties. For instance, the interconversion between different derivatives has been observed, such as the transformation between dimethyl and dimethylenecyclobutane diones . The reactivity of these compounds towards nucleophiles, electrophiles, and light can be exploited to synthesize a wide range of products with diverse chemical structures. Understanding these reactions is crucial for manipulating the chemical behavior of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutenedione derivatives are influenced by their molecular structure. For example, the synthesis of C2-symmetrical bis(β-enamino-pyran-2,4-dione) derivatives revealed insights into the intermolecular contacts affecting crystal stability . The polar nature and dipole moments of these compounds were also discussed, which are important for understanding their solubility and interaction with other molecules. The physical and chemical properties of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione would likely be affected by the methylamino substituents, which could be explored through experimental studies and theoretical calculations.
Scientific Research Applications
Chemical Interactions and Transformations
3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione and its analogs have been extensively studied for their unique chemical transformations. For instance, Toda and Ooi (1973) described the interconversion between different cyclobutenediones under various conditions, revealing the compound's reactivity and potential for chemical synthesis (Toda & Ooi, 1973). Similarly, Lemmerer and Bourne (2012) demonstrated how these compounds can form extended ribbons through hydrogen bonding, highlighting their structural versatility in molecular assemblies (Lemmerer & Bourne, 2012).
Photolysis Studies
Photolysis of these compounds has been a subject of interest, showing the formation of diverse and complex products. Toda and Todo (1975) investigated the photolysis of 3,4-bis(hydroxydiphenylmethyl)cyclobut-3-ene-1,2-dione, leading to the formation of new compounds, providing insights into photochemical reaction pathways (Toda & Todo, 1975).
Reactivity with Silyl Substitutes
The reactivity of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione derivatives with silyl substitutes has been explored by Zhao, Allen, and Tidwell (1993). They examined the thermolysis and photolysis of silyl-substituted bisketenes, uncovering details about the rate of ring opening and the formation of novel compounds (Zhao, Allen, & Tidwell, 1993).
Solid-State Structures and Intermolecular Interactions
Prohens et al. (2017) conducted a combined crystallographic and theoretical study of squaric acid derivatives, including analogs of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione. Their work provides insights into the supramolecular assemblies and weak intermolecular interactions in the solid state, crucial for understanding the material properties of these compounds (Prohens et al., 2017).
properties
IUPAC Name |
3,4-bis(methylamino)cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-7-3-4(8-2)6(10)5(3)9/h7-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGOBMREAIKYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C1=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381785 | |
| Record name | 3,4-di(methylamino)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione | |
CAS RN |
52094-05-0 | |
| Record name | 3,4-di(methylamino)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(methylamino)cyclobut-3-ene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



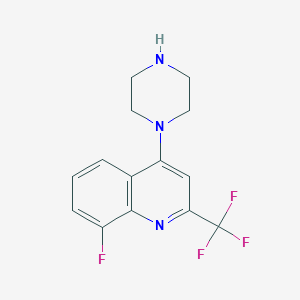
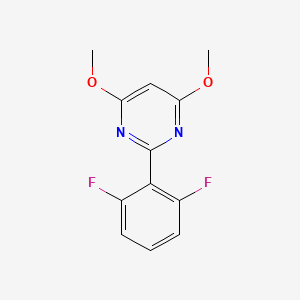
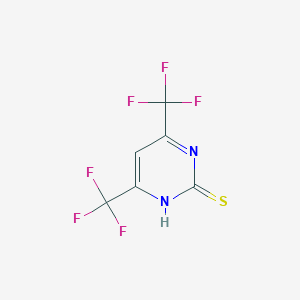
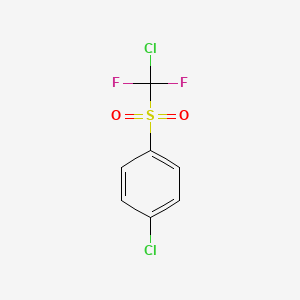
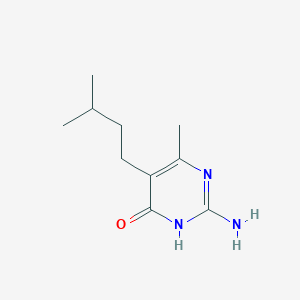
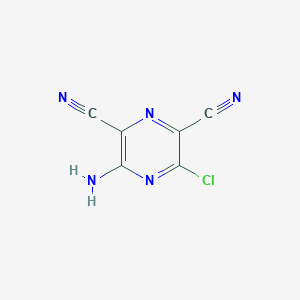
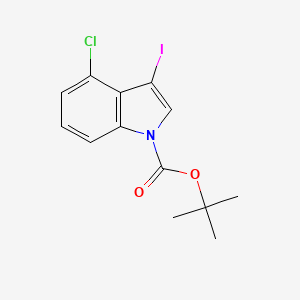
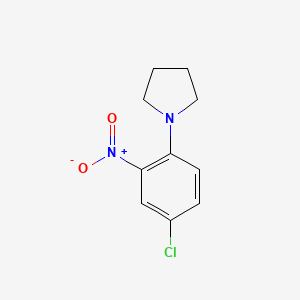
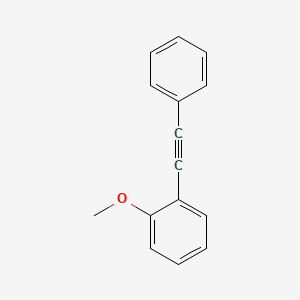
![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)
